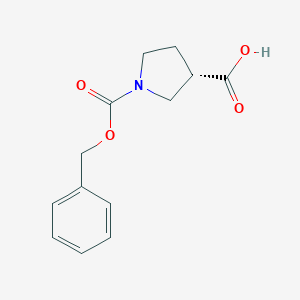
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO4 and its molecular weight is 249.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, also known as (S)-Cbz-pyrrolidine-3-carboxylic acid, is a compound with significant potential in the field of medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 249.27 g/mol. This compound has garnered interest due to its structural characteristics, which facilitate various biological activities, particularly in pharmaceutical applications.
- CAS Number : 192214-00-9
- Molecular Weight : 249.27 g/mol
- Molecular Formula : C₁₃H₁₅NO₄
- PubChem CID : 18538483
The biological activity of this compound is largely attributed to its ability to interact with various biological pathways. Its structure allows it to serve as a precursor in the synthesis of pharmaceutical compounds that target specific receptors and enzymes involved in disease processes.
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit anticancer properties. For instance, compounds derived from pyrrolidine structures have been evaluated for their cytotoxicity against various cancer cell lines. In one study, a related pyrrolidine derivative demonstrated enhanced cytotoxic effects compared to standard chemotherapeutics like bleomycin in hypopharyngeal tumor cells .
Neuroprotective Effects
Research indicates that this compound and its derivatives may possess neuroprotective properties. In vitro studies have assessed their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structures have shown promising results in protecting neuronal cells from oxidative stress and improving cognitive function .
Study 1: Anticancer Evaluation
In a comparative study, a series of pyrrolidine derivatives, including this compound, were synthesized and evaluated for their anticancer activity. The study utilized FaDu hypopharyngeal tumor cells as a model system, revealing that certain derivatives exhibited significant cytotoxicity and induced apoptosis more effectively than conventional agents .
Study 2: Neuroprotective Properties
Another research effort focused on the neuroprotective effects of related compounds against oxidative stress in SH-SY5Y human neuroblastoma cells. The results indicated that specific derivatives could inhibit AChE activity while showing low neurotoxicity, suggesting their potential as therapeutic agents for Alzheimer's disease .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₃H₁₅NO₄ | Precursor for various pharmaceuticals |
| (R)-1-Cbz-Pyrrolidine-3-carboxylic acid | C₁₃H₁₅NO₄ | Different stereochemistry; similar biological activity |
| Benzyl (3S,4R)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | C₁₆H₁₈BrNO₄ | Contains bromoacetyl group; more complex structure |
| (3R,4S)-4-Ethyl-1,3-pyrrolidinedicarboxylic acid | C₁₃H₁₇NO₄ | Dicarboxylic variant; different functional groups |
Properties
IUPAC Name |
(3S)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSASVUTVTRNJHA-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578523 | |
| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192214-00-9 | |
| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














